(2R,3R,4S)-2-(2-chloro-6-(3-chlorobenzylamino)-9H-purin-9-yl)tetrahydrothiophene-3,4-diol
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Overview
Description
LJ-2698 is a highly potent and selective antagonist of the adenosine A3 receptor, a G protein-coupled receptor involved in various inflammatory diseases. This compound has shown significant potential in reversing elastase-induced destructive changes in murine lungs, making it a promising candidate for therapeutic applications in conditions such as pulmonary emphysema .
Preparation Methods
LJ-2698 is synthesized through a series of chemical reactions involving nucleoside structures. The preparation involves the use of specific reagents and conditions to ensure the desired selectivity and potency. One method involves the use of liquid chromatography-tandem mass spectrometry for the detection and validation of LJ-2698 in rat plasma . The synthetic route typically includes steps such as protein precipitation with acetonitrile, chromatographic separation using a Kinetex C18 column, and mass spectrometric detection with positive electrospray ionization .
Chemical Reactions Analysis
LJ-2698 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acetonitrile, formic acid, and chromatographic columns. The major products formed from these reactions are typically derivatives of the original nucleoside structure, with modifications to enhance selectivity and potency .
Scientific Research Applications
LJ-2698 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the adenosine A3 receptor and its role in various chemical reactions.
Mechanism of Action
LJ-2698 exerts its effects by selectively antagonizing the adenosine A3 receptor, a G protein-coupled receptor involved in various inflammatory processes. This antagonism leads to the inhibition of matrix metalloproteinase activity and pulmonary cell apoptosis, resulting in the restoration of pulmonary function without significant cytotoxicity . The molecular targets and pathways involved include the adenosine A3 receptor and associated signaling pathways that regulate inflammation and tissue repair .
Comparison with Similar Compounds
LJ-2698 is unique in its high selectivity and potency as an adenosine A3 receptor antagonist. Similar compounds include:
MRS-1220: Another adenosine A3 receptor antagonist with a different nucleoside structure.
PSB-11: A selective adenosine A3 receptor antagonist with distinct pharmacological properties.
VUF-5574: An adenosine A3 receptor antagonist with a different chemical structure and binding affinity.
Compared to these compounds, LJ-2698 has shown superior efficacy in reversing elastase-induced changes in murine lungs and has demonstrated minimal toxicity in preclinical studies .
Properties
CAS No. |
945457-84-1 |
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Molecular Formula |
C16H15Cl2N5O2S |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]thiolane-3,4-diol |
InChI |
InChI=1S/C16H15Cl2N5O2S/c17-9-3-1-2-8(4-9)5-19-13-11-14(22-16(18)21-13)23(7-20-11)15-12(25)10(24)6-26-15/h1-4,7,10,12,15,24-25H,5-6H2,(H,19,21,22)/t10-,12-,15-/m1/s1 |
InChI Key |
JQUBXCDDRXAMLF-IXPVHAAZSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](S1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)Cl)O)O |
Canonical SMILES |
C1C(C(C(S1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)Cl)O)O |
Origin of Product |
United States |
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